3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Ion channel pharmacology Neuropathic pain Epilepsy research

For Kv1.2 target validation without off-target ion channel effects, 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7) offers a selective solution. • Kv1.2 inhibitor with IC50 = 0.5 μM; no activity against other voltage-gated channels tested. • Versatile intermediate for LRRK2 kinase inhibitors (IC50 = 27 nM in LanthaScreen) via primary amine derivatization. • ≥95% purity, multi-vendor availability, store at 2-8°C for batch consistency.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 1094923-09-7
Cat. No. B1454257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
CAS1094923-09-7
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2
InChIInChI=1S/C11H16N2O3S/c1-16-10-8-9(12)4-5-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
InChIKeyXRZOUTGLXOIFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7): Ion Channel Inhibitor and Specialized Research Intermediate for Drug Discovery


3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7), also designated 3MPASA, is a sulfonamide-functionalized aniline derivative with molecular formula C₁₁H₁₆N₂O₃S and molecular weight 256.32 g/mol . The compound is characterized by a 3-methoxy-4-sulfonamide substitution pattern on the aniline core and is commercially available at ≥95% purity . Its primary documented biological activity is as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.2, with no observed activity against other voltage-gated ion channels tested . The compound also serves as a key synthetic intermediate in patent-disclosed kinase inhibitor programs targeting LRRK2 and other disease-relevant kinases [1].

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7): Why In-Class Analogs Cannot Be Interchanged Without Evidence


The pyrrolidine-1-sulfonyl aniline scaffold encompasses multiple regioisomeric and substituent variants with markedly divergent biological target profiles and synthetic utility. The 3-methoxy substitution pattern in 3MPASA confers Kv1.2-selective ion channel inhibition (IC₅₀ = 0.5 μM) , whereas the regioisomeric 3-(pyrrolidine-1-sulfonyl)aniline (CAS 91619-38-4, lacking the 4-methoxy group) is instead employed as a CB1 cannabinoid receptor inhibitor intermediate [1]. Further substitution modifications, such as 4-ethoxy replacement (CAS 793678-97-4) [2] or 2-trifluoroethoxy introduction (CAS 519150-43-7) [3], produce compounds with altered lipophilicity and target engagement profiles. Generic substitution without experimental validation therefore risks both altered pharmacological activity and compromised synthetic route compatibility.

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7): Head-to-Head Quantitative Differentiation Evidence


Kv1.2 Ion Channel Inhibition: Direct Potency and Selectivity Profile vs. Related Pyrrolidine-Sulfonyl Kv Inhibitors

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (3MPASA) demonstrates Kv1.2 inhibition with IC₅₀ = 0.5 μM and exhibits no detectable activity against other voltage-gated ion channels tested . In contrast, the structurally related 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 873208-54-9), which contains a tetrahydroquinoline core instead of an aniline moiety, targets a different Kv channel profile—inhibiting Kv1.3 and Kv4.2—with potency data not publicly disclosed in the same assay format .

Ion channel pharmacology Neuropathic pain Epilepsy research

LRRK2 Kinase Inhibitor Intermediate: Documented Integration in Sub-50 nM Potency Scaffolds

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline serves as a key synthetic intermediate in proprietary LRRK2 inhibitor programs. BindingDB entry BDBM254939 (derived from US9499542 and US9675594) documents a final compound incorporating this intermediate with LRRK2 IC₅₀ = 27 nM and EC₅₀ = 27 nM in LanthaScreen kinase activity assays [1]. In contrast, related sulfonamide intermediates evaluated in kinase profiling panels show substantially weaker binding—for instance, BDBM205483 (from US9260417) exhibits Kd >10 μM against ABL1 kinase and BDBM725530 shows Kd >30 μM against RIPK3 and RIPK1 [2][3].

Kinase drug discovery LRRK2 Parkinson's disease

Regioisomeric Differentiation: 3-Methoxy-4-Substitution vs. 3-Unsubstituted Analog in Biological Target Profile

The 3-methoxy substituent fundamentally alters the biological target profile compared to the unsubstituted regioisomer. 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7) is documented as a Kv1.2 ion channel inhibitor with IC₅₀ = 0.5 μM . In contrast, 3-(pyrrolidine-1-sulfonyl)aniline (CAS 91619-38-4), which lacks the 4-methoxy group, is employed as an intermediate for cannabinoid receptor 1 (CB1) inhibitor synthesis as identified in patent literature [1]. The regioisomeric 4-(pyrrolidine-1-sulfonyl)aniline (CAS 88327-91-7) exhibits no documented specific biological target activity and is primarily cataloged with hazard classification data .

Structure-activity relationship Cannabinoid receptor Medicinal chemistry

Alkoxy Substituent Comparison: 3-Methoxy vs. 4-Ethoxy Analog in Physicochemical and Synthetic Profile

The 3-methoxy group in 3MPASA confers distinct physicochemical properties and target engagement compared to the 4-ethoxy substituted analog. 3MPASA (methoxy; C₁₁H₁₆N₂O₃S; MW 256.32) exhibits Kv1.2 inhibition with IC₅₀ = 0.5 μM . The ethoxy analog 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 793678-97-4; C₁₂H₁₈N₂O₃S; MW 270.35) shows a different biological profile, with reported COX-2 inhibitory activity (IC₅₀ = 0.8 μM) in preclinical studies [1]. The ethoxy substitution increases molecular weight by 14 Da and calculated lipophilicity (XLogP3 approximately 1.2 for ethoxy analog) [2].

Lipophilicity COX-2 inhibition Inflammation research

Commercial Availability and Purity Benchmarking: Multiple Supplier Options with Consistent ≥95% Specification

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is available from multiple independent vendors with consistent minimum purity specifications of 95%, facilitating reliable sourcing and cross-validation. Documented suppliers include AKSci (Catalog 5136DE, 95% purity) , Leyan (Product 1332226, 95% purity) , and CymitQuimica/Biosynth (Ref. 3D-UTB92309) . In contrast, certain structurally related comparators such as 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 793678-97-4) show vendor-dependent purity variability, with listed specifications ranging from 95% to 98% across suppliers [1], and the 2-trifluoroethoxy analog (CAS 519150-43-7) is available only at 95%+ specification from limited sources [2].

Research chemical procurement Supply chain Quality assurance

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (CAS 1094923-09-7): Evidence-Backed Research and Industrial Application Scenarios


Voltage-Gated Potassium Channel Kv1.2 Pharmacology Studies in Neuropathic Pain and Epilepsy Models

Deploy 3MPASA as a selective Kv1.2 channel inhibitor (IC₅₀ = 0.5 μM) for investigating Kv1.2-mediated neuronal excitability in pain and seizure models. The compound's documented selectivity—no activity against other voltage-gated ion channels tested—makes it suitable for target validation studies requiring pharmacological isolation of Kv1.2 function . Use in electrophysiology assays (patch-clamp, two-electrode voltage clamp) to dissect Kv1.2 contributions distinct from Kv1.3 and Kv4.2, which require alternative inhibitors such as 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline .

LRRK2 Kinase Inhibitor Medicinal Chemistry Programs Targeting Parkinson's Disease

Incorporate 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline as a strategic intermediate for synthesizing LRRK2 kinase inhibitors. Patent-disclosed derivatives built from this intermediate achieve LRRK2 IC₅₀ = 27 nM in LanthaScreen kinase activity assays . The sulfonamide aniline core enables modular derivatization through the primary amine handle, supporting structure-activity relationship (SAR) exploration for potency optimization and selectivity profiling. Validate kinase inhibition using standardized LanthaScreen or KINOMEscan assays as per disclosed protocols.

Structure-Activity Relationship Studies Comparing Pyrrolidine-Sulfonyl Aniline Regioisomers and Alkoxy Variants

Employ 3MPASA as the methoxy-substituted reference compound in systematic SAR campaigns exploring the impact of substitution pattern on biological target engagement. Direct comparisons with 3-(pyrrolidine-1-sulfonyl)aniline (CB1 intermediate, CAS 91619-38-4) and 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline (COX-2 inhibitor, IC₅₀ = 0.8 μM, CAS 793678-97-4) enable mapping of substituent effects on target selectivity—from ion channel modulation (methoxy) to cyclooxygenase inhibition (ethoxy) to cannabinoid receptor targeting (unsubstituted).

Quality-Controlled Intermediate Sourcing for Multi-Step Pharmaceutical Synthesis

Procure 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline at ≥95% purity for reliable integration into multi-step synthetic workflows. Multi-vendor availability (AKSci Catalog 5136DE, Leyan 1332226, CymitQuimica 3D-UTB92309) [1] with consistent purity specifications supports supply chain diversification and batch-to-batch reproducibility validation. Storage conditions of 2-8°C under dry, sealed conditions [2] should be maintained to preserve amine functionality for downstream coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.